Comparative Nucleophilicity: Mayr's Reactivity Parameters
Tributylsilane exhibits a significantly higher nucleophilicity parameter (N) compared to its closest liquid-phase analog, triethylsilane, as quantified by the Mayr reactivity scale in dichloromethane [1]. The N parameter of 3.99 for tributylsilane indicates a faster rate of hydride transfer to a reference electrophile than that of triethylsilane (N = 3.58) [2]. This difference is also observed relative to tripropylsilane (N = 3.67) [3].
| Evidence Dimension | Nucleophilicity Parameter (N) |
|---|---|
| Target Compound Data | N = 3.99, sN = 0.73 |
| Comparator Or Baseline | Triethylsilane: N = 3.58, sN = 0.70; Tripropylsilane: N = 3.67, sN = 0.73 |
| Quantified Difference | ΔN = +0.41 vs. Triethylsilane; ΔN = +0.32 vs. Tripropylsilane |
| Conditions | Solvent: dichloromethane; Reference electrophiles; 20°C |
Why This Matters
This quantifiable increase in nucleophilic reactivity enables faster reaction kinetics, potentially reducing reaction times and catalyst loadings in hydrosilylation and reduction processes.
- [1] Mayr's Database of Reactivity Parameters. tributylsilane. Chem. Eur. J. 2013, 19, 249-263. View Source
- [2] Mayr's Database of Reactivity Parameters. triethylsilane. J. Am. Chem. Soc. 2012, 134, 13902-13911. View Source
- [3] Mayr's Database of Reactivity Parameters. tripropylsilane. Chem. Eur. J. 2013, 19, 249-263. View Source
